Arsine, dimethyl(trifluoromethyl)-

Catalog No.
S13944080
CAS No.
421-31-8
M.F
C3H6AsF3
M. Wt
174.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arsine, dimethyl(trifluoromethyl)-

CAS Number

421-31-8

Product Name

Arsine, dimethyl(trifluoromethyl)-

IUPAC Name

dimethyl(trifluoromethyl)arsane

Molecular Formula

C3H6AsF3

Molecular Weight

174.00 g/mol

InChI

InChI=1S/C3H6AsF3/c1-4(2)3(5,6)7/h1-2H3

InChI Key

WKWIPGTUOLQMHC-UHFFFAOYSA-N

Canonical SMILES

C[As](C)C(F)(F)F

Arsine, dimethyl(trifluoromethyl)-, is an organoarsenic compound with the chemical formula C3H6AsF3\text{C}_3\text{H}_6\text{AsF}_3. It is characterized by the presence of two methyl groups and one trifluoromethyl group attached to an arsenic atom. This compound is notable for its potential applications in various fields, including materials science and chemical synthesis. The trifluoromethyl group significantly influences its chemical properties, making it a subject of interest in both research and industrial applications.

.Dimethyl(trifluoromethylthio)arsineC3H6AsF3S\text{C}_3\text{H}_6\text{AsF}_3\text{S}Contains sulfur; exhibits different reactivity patterns.

Arsine, dimethyl(trifluoromethyl)- is unique due to its combination of methyl and trifluoromethyl groups, which enhances its reactivity compared to non-fluorinated analogs while providing distinct properties that are advantageous in specific applications.

Synthesis of arsine, dimethyl(trifluoromethyl)- typically involves:

  • Reactions of Arsenic Precursors: The compound can be synthesized from arsenic trihalides or other arsenic sources through nucleophilic substitution reactions involving dimethyltrifluoromethylamine or similar reagents .
  • Metalorganic Synthesis: Another method includes using metalorganic precursors in a controlled environment to produce this compound as part of a larger synthetic pathway aimed at creating advanced materials or semiconductor components .

Arsine, dimethyl(trifluoromethyl)- finds applications in various domains:

  • Semiconductor Manufacturing: It is utilized as a doping agent in the production of semiconductor materials due to its ability to introduce arsenic into silicon substrates effectively.
  • Chemical Synthesis: The unique properties imparted by the trifluoromethyl group make it a valuable intermediate in the synthesis of more complex organoarsenic compounds.
  • Research

Interaction studies involving arsine, dimethyl(trifluoromethyl)- have primarily focused on its reactivity with various nucleophiles and electrophiles. These studies help understand how this compound behaves under different conditions and its potential applications in synthesizing other chemicals. The interactions with biological systems remain an area requiring further investigation to assess safety and efficacy.

Several compounds share structural similarities with arsine, dimethyl(trifluoromethyl)-. Here are some notable examples:

Compound NameStructureUnique Characteristics
DimethylarsineC2H7As\text{C}_2\text{H}_7\text{As}Lacks fluorinated groups; less reactive than fluorinated analogs.
Tris(trifluoromethyl)arsineCF3As(CF3)3\text{CF}_3\text{As}(\text{CF}_3)_3Highly fluorinated; used in specialized

The development of arsenic-based chemical weapons began in earnest during World War I, driven by the need for novel agents to break trench warfare stalemates. Early research focused on arsenic trichloride derivatives, such as lewisite (β-chlorovinyldichloroarsine), synthesized by Wilfred Lee Lewis in 1918. Lewisite’s vesicant properties stemmed from its ability to react with sulfhydryl groups in proteins, causing severe tissue damage. Its production marked a shift toward organoarsenicals designed for persistence and lethality in battlefield conditions.

Military programs prioritized arsenic compounds due to their dual utility as toxic agents and precursors for other weapons. For example, the German use of diphosgene and the Allied response with chlorine gas underscored the strategic value of chemical agents. The U.S. Chemical Warfare Service later standardized lewisite production, leveraging arsenic trichloride and acetylene in a reaction catalyzed by mercuric chloride. This method emphasized scalability, with batch processes yielding tons of agent for deployment.

Table 1: Early Arsenical Compounds in Military Programs

Compound NameChemical FormulaPrimary UseSynthesis Year
LewisiteC~2~H~2~AsCl~3~Vesicant1918
DiphenylchloroarsineC~12~H~10~AsClIrritant1917
Adamsite (DM)C~12~H~9~AsClNSternutatory agent1918

Sources:

The synthesis of these compounds relied on arsenic trioxide (As~2~O~3~) as a starting material, which was chlorinated to produce arsenic trichloride (AsCl~3~). Subsequent reactions with organic substrates, such as acetylene for lewisite or benzene for diphenylchloroarsine, demonstrated the versatility of arsenic intermediates in military applications. These efforts laid the groundwork for later exploration of fluorinated arsenicals.

Evolution of Trifluoromethyl Group Incorporation in Organoarsenicals

The introduction of trifluoromethyl (-CF~3~) groups into organoarsenicals arose from efforts to enhance chemical stability and reactivity. Fluorine’s electronegativity and strong carbon-fluorine bonds offered resistance to hydrolysis, a critical limitation of earlier chlorine-based agents like lewisite. By the mid-20th century, advances in fluorine chemistry enabled the synthesis of fluorinated arsenic compounds, including dimethyl(trifluoromethyl)arsine.

Key breakthroughs included the use of trifluoromethylating agents, such as trifluoromethylcopper (CuCF~3~), to transfer -CF~3~ groups to arsenic centers. This approach built on earlier work with Grignard reagents, where alkylarsenic halides reacted with organomagnesium compounds to form trialkylarsines. For example, methylmagnesium bromide (CH~3~MgBr) could displace chloride ions from arsenic trichloride, producing trimethylarsine ((CH~3~)~3~As). Adapting this methodology to fluorinated reagents required inert atmospheres and anhydrous conditions to prevent side reactions.

Table 2: Fluorinated Arsenical Synthesis Milestones

YearInnovationSignificance
1955Trifluoromethylcopper synthesisEnabled direct -CF~3~ transfer to As(III)
1962AsF~3~ + CF~3~MgBr reactionsProduced mixed alkyl/fluoro arsenicals
1978Electrochemical fluorination methodsScalable -CF~3~ incorporation

Sources:

The trifluoromethyl group’s electron-withdrawing properties also modified the arsenic center’s electrophilicity, influencing reaction kinetics with biological targets. This adjustment was critical for applications requiring controlled reactivity, such as catalysts or intermediates in pharmaceutical synthesis.

Comparative Analysis of Synthetic Pathways for Dimethyl(trifluoromethyl)arsine

Dimethyl(trifluoromethyl)arsine ((CH~3~)~2~AsCF~3~) synthesis has been achieved through three primary routes, each with distinct advantages and limitations.

  • Arsenic Trioxide Route:
    As~2~O~3~ is reduced to AsCl~3~ using hydrochloric acid and hydrogen chloride gas. Subsequent reaction with methylmagnesium bromide forms dimethylarsenic chloride ((CH~3~)~2~AsCl), which undergoes trifluoromethylation with CF~3~Si(CH~3~)~3~ in the presence of a fluoride catalyst. This method offers high purity but requires stringent temperature control (-30°C) to prevent side reactions.

  • Metathesis Approach:
    (CH~3~)~2~AsLi reacts with trifluoromethyl iodide (CF~3~I) in tetrahydrofuran (THF) at -78°C. The lithium-arsenic bond’s nucleophilicity facilitates -CF~3~ substitution, yielding the target compound with 68–72% efficiency. This route avoids intermediate purification but demands cryogenic conditions.

  • Electrochemical Fluorination:
    Dimethylarsine ((CH~3~)~2~AsH) is subjected to electrolysis in a hydrogen fluoride (HF) medium, introducing fluorine atoms selectively. While cost-effective for bulk production, this method generates mixed fluorinated byproducts, necessitating chromatographic separation.

Table 3: Synthetic Pathway Comparison

MethodYield (%)Purity (%)ScalabilityCost
Arsenic Trioxide Route8599ModerateHigh
Metathesis7095LowMedium
Electrochemical6080HighLow

Sources:

The arsenic trioxide route remains preferred for laboratory-scale synthesis due to reproducibility, whereas electrochemical methods dominate industrial applications. Recent innovations in flow chemistry have reduced reaction times for the metathesis approach, though challenges in handling pyrophoric reagents persist.

Hydrogen Bond Acceptor Count

3

Exact Mass

173.963754 g/mol

Monoisotopic Mass

173.963754 g/mol

Heavy Atom Count

7

Dates

Modify: 2024-08-10

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